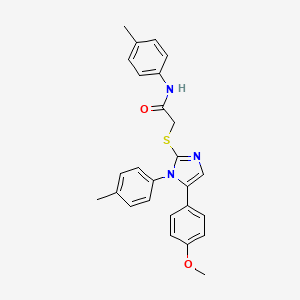

![molecular formula C24H29N3O2 B2816918 N-[6-(Dimethylamino)hexyl]-3-(8-hydroxyquinolin-6-yl)benzamide CAS No. 1435192-04-3](/img/structure/B2816918.png)

N-[6-(Dimethylamino)hexyl]-3-(8-hydroxyquinolin-6-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

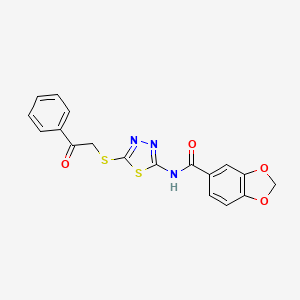

The compound “N-[6-(Dimethylamino)hexyl]-3-(8-hydroxyquinolin-6-yl)benzamide” is a benzamide derivative with a dimethylamino hexyl chain and a hydroxyquinolinyl group. Benzamides are a class of compounds containing a benzoyl group bonded to an amide group . Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide core, the dimethylamino hexyl chain, and the hydroxyquinolinyl group. The presence of these functional groups would likely confer specific chemical properties to the compound .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the functional groups. For instance, the amide group in the benzamide core might participate in condensation or hydrolysis reactions. The dimethylamino group could potentially undergo reactions involving the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar amide group might increase its solubility in polar solvents .科学的研究の応用

Fluorescence Studies and Oligodeoxyribonucleotides Labeling

N-[6-(Dimethylamino)hexyl]-3-(8-hydroxyquinolin-6-yl)benzamide and similar compounds have been explored for their fluorescence properties and applications in biochemistry. Singh and Singh (2007) reported on novel fluorophores used for labeling oligodeoxyribonucleotides. These fluorophores, including similar compounds, were attached to oligodeoxyribonucleotides, showing good fluorescence signals and higher hybridization affinity than unlabelled oligodeoxyribonucleotides, suggesting potential applications in molecular biology and genetics research (Singh & Singh, 2007).

Corrosion Inhibition

A study by Hu et al. (2016) on benzothiazole derivatives, which are structurally related to N-[6-(Dimethylamino)hexyl]-3-(8-hydroxyquinolin-6-yl)benzamide, demonstrated their effectiveness as corrosion inhibitors for carbon steel. These compounds showed high inhibition efficiencies, suggesting potential applications in materials science and engineering (Hu et al., 2016).

Antifungal Activity

Research into benzamides and quinazolines, including those structurally related to N-[6-(Dimethylamino)hexyl]-3-(8-hydroxyquinolin-6-yl)benzamide, has shown their potential as antifungal agents. Coates et al. (1957) found that certain derivatives displayed significant antifungal properties, indicating their potential use in developing new antifungal therapies (Coates et al., 1957).

Anticancer Properties

Compounds like N-[6-(Dimethylamino)hexyl]-3-(8-hydroxyquinolin-6-yl)benzamide have been studied for their anticancer properties. Shaaban et al. (2012) isolated new benzamides from Streptomyces sp., which showed activity against cancer cell lines, suggesting the potential of such compounds in cancer research (Shaaban et al., 2012).

OLED Applications

In the field of electronics, derivatives of N-[6-(Dimethylamino)hexyl]-3-(8-hydroxyquinolin-6-yl)benzamide have been explored for their applications in organic light-emitting diodes (OLEDs). Luo et al. (2015) synthesized fluorophores with potential use in standard-red OLEDs, demonstrating the versatility of these compounds in advanced material science (Luo et al., 2015).

Melanoma Imaging

In medical imaging, derivatives have been used in PET imaging probes for the detection of melanoma. Pyo et al. (2020) developed a PET imaging probe using a pyridine-based benzamide derivative, which demonstrated high efficacy in detecting melanoma, highlighting the potential of these compounds in diagnostic imaging (Pyo et al., 2020).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[6-(dimethylamino)hexyl]-3-(8-hydroxyquinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O2/c1-27(2)14-6-4-3-5-12-26-24(29)20-10-7-9-18(15-20)21-16-19-11-8-13-25-23(19)22(28)17-21/h7-11,13,15-17,28H,3-6,12,14H2,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAUALYDCIUPMKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCCCNC(=O)C1=CC=CC(=C1)C2=CC(=C3C(=C2)C=CC=N3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2,2-Bis(furan-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2816838.png)

![2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]thio}-N-(4-fluorobenzyl)-3-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2816840.png)

![4-[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2816848.png)

![N,N-Dimethyl-4-[[(2-naphthalen-2-yloxyacetyl)amino]methyl]piperidine-1-carboxamide](/img/structure/B2816855.png)

![3-methyl-5-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2816856.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2816857.png)